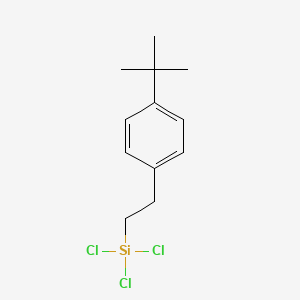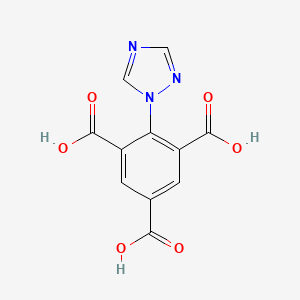
p-(t-Butyl)phenethyltrichlorosilane
Overview
Description
p-(t-Butyl)phenethyltrichlorosilane is an organosilicon compound with the chemical formula C14H19Cl3Si. It is a colorless and transparent liquid with a pungent odor at room temperature. This compound is insoluble in water but soluble in organic solvents such as ethanol and esters . It is widely used in organic synthesis and has applications in the preparation of silicone polymers, silicone rubber, silicone oil, surfactants, water repellents, and lubricants .
Preparation Methods
p-(t-Butyl)phenethyltrichlorosilane can be prepared through a silylation reaction. One common method involves reacting p-(tert-butyl)benzoic acid with bromoethane to produce p-(tert-butyl)phenethyl acetate, which is then reacted with triphenylsilyl chloride to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
p-(t-Butyl)phenethyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the trichlorosilane group with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under controlled conditions to yield different products.
Common reagents used in these reactions include triphenylsilyl chloride, bromoethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-(t-Butyl)phenethyltrichlorosilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of p-(t-Butyl)phenethyltrichlorosilane involves its ability to form stable bonds with organic and inorganic substrates. This property makes it useful in the formation of chemically bonded phases, such as in gas chromatography . The compound’s molecular targets and pathways involve its interaction with various functional groups, facilitating the formation of stable organosilicon compounds.
Comparison with Similar Compounds
p-(t-Butyl)phenethyltrichlorosilane can be compared with other similar organosilicon compounds, such as:
Phenethyltrichlorosilane: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyltrichlorosilane: Lacks the phenethyl group, leading to variations in its chemical properties and uses.
Phenyltrichlorosilane: Contains a phenyl group instead of a phenethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and phenethyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethyl-trichlorosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3Si/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMCEZWNSHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211925-40-5 | |
| Record name | p-(t-Butyl)phenethyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)













